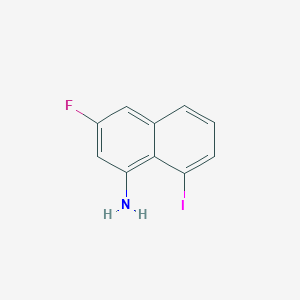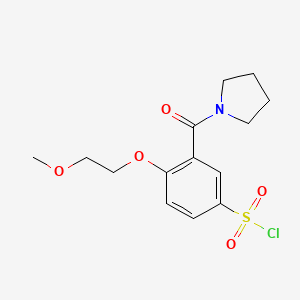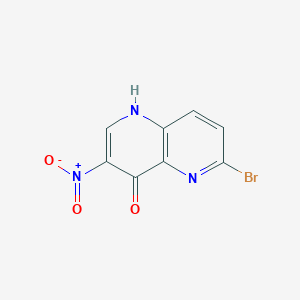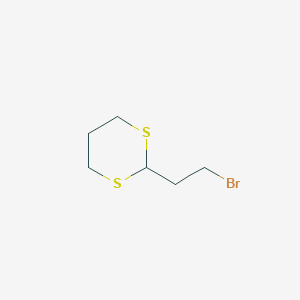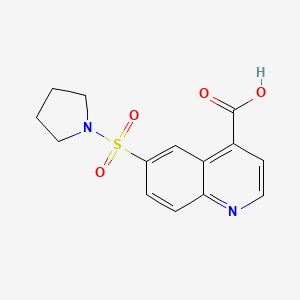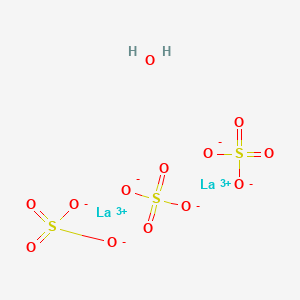
Lanthanum(III) sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) sulfate hydrate is a chemical compound with the formula La₂(SO₄)₃·xH₂O. It is a rare earth metal sulfate that appears as a white crystalline powder. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is slightly soluble in water and is hygroscopic, meaning it can absorb moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III) sulfate hydrate can be synthesized by reacting lanthanum oxide (La₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving lanthanum oxide in concentrated sulfuric acid, followed by the addition of water to form the hydrate: [ \text{La}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow 2\text{La}_2(\text{SO}_4)_3 \cdot 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the use of lanthanum carbonate (La₂(CO₃)₃) as a starting material. The carbonate is reacted with sulfuric acid to produce the sulfate hydrate. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although it is more commonly involved in reactions where it acts as a source of lanthanum ions.
Substitution Reactions: It can undergo substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents, although such reactions are less common.
Reducing Agents: It can be reduced under specific conditions, but this is not a typical reaction for this compound.
Major Products Formed:
Lanthanum Hydroxide: When this compound reacts with water, it can form lanthanum hydroxide (La(OH)₃).
Lanthanum Oxide: Thermal decomposition of this compound can yield lanthanum oxide (La₂O₃).
Scientific Research Applications
Lanthanum(III) sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lanthanum compounds.
Biology: this compound is used in biological studies to investigate the effects of lanthanum ions on biological systems.
Industry: this compound is used in the production of specialty glasses, phosphors, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of lanthanum(III) sulfate hydrate involves its ability to release lanthanum ions (La³⁺) in solution. These ions can interact with various molecular targets and pathways:
Phosphate Binding: Lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate. This property is utilized in water treatment to remove excess phosphates.
Catalytic Activity: Lanthanum ions can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products.
Comparison with Similar Compounds
Lanthanum(III) sulfate hydrate can be compared with other lanthanum compounds and rare earth metal sulfates:
Lanthanum(III) Nitrate: Similar to this compound, lanthanum(III) nitrate is used in chemical synthesis and as a catalyst. it is more soluble in water and has different reactivity.
Lanthanum(III) Chloride: This compound is also used in various applications, but it has different solubility and reactivity compared to this compound.
Other Rare Earth Sulfates: Compounds like cerium(III) sulfate and neodymium(III) sulfate share similar properties with this compound but have unique applications based on their specific chemical characteristics.
This compound stands out due to its specific applications in water treatment, catalysis, and material science, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
H2La2O13S3 |
|---|---|
Molecular Weight |
584.0 g/mol |
IUPAC Name |
lanthanum(3+);trisulfate;hydrate |
InChI |
InChI=1S/2La.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
InChI Key |
BUIMQIFTKKAXDZ-UHFFFAOYSA-H |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



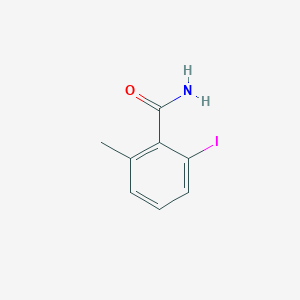
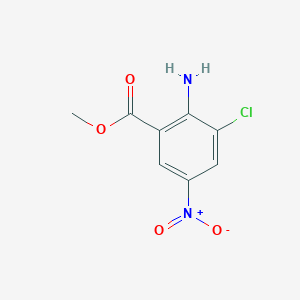
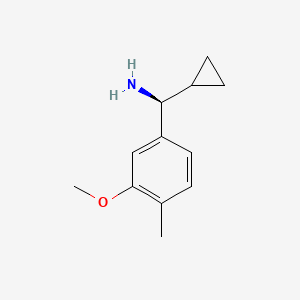
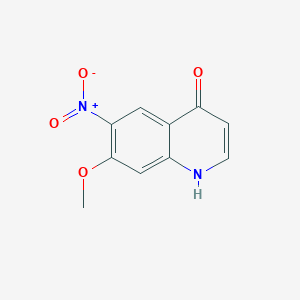
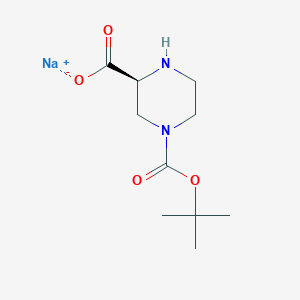
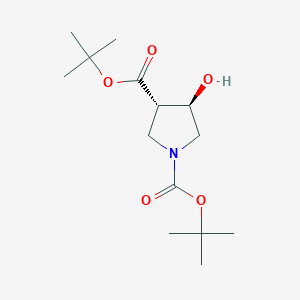
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

